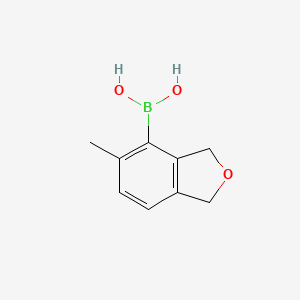
(5-Methyl-1,3-dihydroisobenzofuran-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-1,3-dihydroisobenzofuran-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds. The presence of the boronic acid group makes it a versatile reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-1,3-dihydroisobenzofuran-4-yl)boronic acid typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an unsaturated bond is rapid and efficient . The hydroboration reaction is often followed by oxidation to yield the desired boronic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes, utilizing catalysts to enhance reaction efficiency. The use of pinacol boronic esters as intermediates is common due to their stability and ease of handling .
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form alcohols or other oxygen-containing functional groups.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3.
Major Products:
Oxidation: Alcohols, ketones, or aldehydes.
Reduction: Boranes or alkylboranes.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Aplicaciones Científicas De Investigación
(5-Methyl-1,3-dihydroisobenzofuran-4-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-Methyl-1,3-dihydroisobenzofuran-4-yl)boronic acid primarily involves its ability to form stable complexes with various metal catalysts. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the unique electronic properties of the boronic acid group, which allows for efficient transfer of the organic moiety to the metal center .
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2-Thiopheneboronic acid
Comparison: (5-Methyl-1,3-dihydroisobenzofuran-4-yl)boronic acid is unique due to the presence of the isobenzofuran ring, which imparts distinct electronic and steric properties. This makes it particularly effective in certain coupling reactions compared to simpler boronic acids like phenylboronic acid . The methyl group at the 5-position also influences its reactivity and selectivity in chemical transformations .
Propiedades
Fórmula molecular |
C9H11BO3 |
|---|---|
Peso molecular |
177.99 g/mol |
Nombre IUPAC |
(5-methyl-1,3-dihydro-2-benzofuran-4-yl)boronic acid |
InChI |
InChI=1S/C9H11BO3/c1-6-2-3-7-4-13-5-8(7)9(6)10(11)12/h2-3,11-12H,4-5H2,1H3 |
Clave InChI |
FMVKGDZLCUPXHH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC2=C1COC2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B12952312.png)

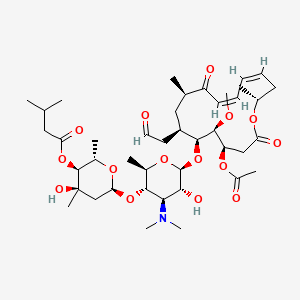

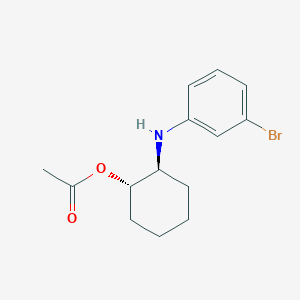
![2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12952339.png)
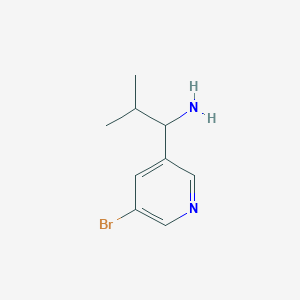
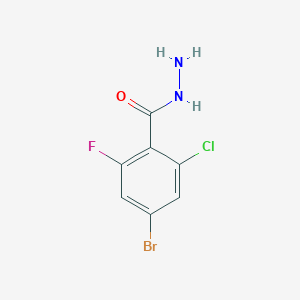
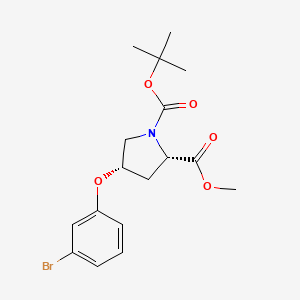

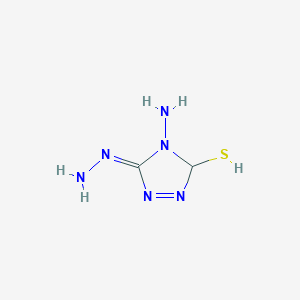
![2-tert-butyl 8-methyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate](/img/structure/B12952366.png)
